Angiotensin III
Overview
Description
Angiotensin III is a peptide hormone that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. It is derived from angiotensin II through the action of aminopeptidase A. This compound has significant physiological effects, including vasoconstriction, aldosterone secretion, and modulation of renal function .
Mechanism of Action
Target of Action
Angiotensin III, a peptide hormone, primarily targets the angiotensin type 1 receptor (AT1R) and type 2 receptor (AT2R) . These receptors are part of the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and fluid balance . This compound also significantly stimulates aldosterone production .
Mode of Action
This compound interacts with its targets, the AT1R and AT2R, to mediate various physiological responses. The AT1R mediated activity of this compound is approximately 40% of that of Angiotensin II, but its aldosterone synthesis activity is similar to Angiotensin II . This interaction leads to various changes, including vasoconstriction, increased vasopressin production, and stimulation of aldosterone release .
Biochemical Pathways
This compound is part of the renin-angiotensin system (RAS), a complex system of hormones, enzymes, and proteins. The RAS regulates blood pressure and fluid homeostasis through the actions of angiotensin II (Ang II) and this compound . The enzymatic cascade by which this compound is produced involves the cleavage of angiotensinogen by renin to form angiotensin I, which is then further cleaved by angiotensin-converting enzyme (ACE) to produce Angiotensin II. Angiotensin II is then further processed to produce this compound .
Pharmacokinetics
It is known that the renin-angiotensin system can be modulated using beta blockers, which inhibit renin secretion from juxtaglomerular cells, and angiotensin-converting enzyme (ace) inhibitors, which interrupt the whole system .
Result of Action
The action of this compound results in several physiological effects. It causes vasoconstriction, leading to an increase in blood pressure . It also stimulates the release of aldosterone from the adrenal cortex, promoting sodium retention by the kidneys . Furthermore, this compound significantly stimulates aldosterone production .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the renin-angiotensin system, of which this compound is a part, is known to be affected by factors such as diet, stress, and various medications
Biochemical Analysis
Biochemical Properties
Angiotensin III interacts with various enzymes and proteins within the RAS. It is formed from angiotensin II through the activity of angiotensin-converting enzyme (ACE), and it exerts its effects primarily through the angiotensin type 1 receptor (AT1R) . These interactions are crucial for the regulation of blood pressure and electrolyte homeostasis .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism, primarily through its interaction with the AT1R . Its effects on these cellular processes contribute to its role in blood pressure regulation and electrolyte balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as the AT1R . It can influence enzyme activity, either through inhibition or activation, and it can induce changes in gene expression . These molecular interactions underlie its physiological effects .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is crucial for understanding its role in the RAS .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings are important for determining the therapeutic potential and safety profile of this compound.
Metabolic Pathways
This compound is involved in the metabolic pathways of the RAS . It interacts with various enzymes and cofactors within this system, and it can influence metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . Its localization and accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function . Targeting signals or post-translational modifications can direct it to specific compartments or organelles, influencing its effects within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Angiotensin III can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .
Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for efficiency, with stringent quality control measures to ensure the consistency and bioactivity of the final product .
Chemical Reactions Analysis
Types of Reactions: Angiotensin III undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: Reduction reactions can affect the disulfide bonds within the peptide.
Substitution: Amino acid residues in this compound can be substituted to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid analogs or derivatives during peptide synthesis.
Major Products Formed:
Oxidation: Modified this compound with altered biological activity.
Reduction: Reduced forms of this compound with potential changes in activity.
Substitution: Analog peptides with varying physiological effects.
Scientific Research Applications
Angiotensin III has diverse applications in scientific research:
Chemistry: Used to study peptide synthesis, structure-activity relationships, and peptide modifications.
Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation and renal function.
Medicine: Explored as a potential therapeutic target for hypertension, heart failure, and kidney diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting the renin-angiotensin system
Comparison with Similar Compounds
Angiotensin I: A precursor to angiotensin II, with limited direct physiological effects.
Angiotensin II: A potent vasoconstrictor and the primary effector of the renin-angiotensin system.
Angiotensin IV: Involved in cognitive functions and has distinct receptor interactions
Uniqueness of Angiotensin III: this compound is unique in its ability to modulate both blood pressure and renal function through its interaction with specific receptors. Unlike angiotensin II, which primarily acts on vascular smooth muscle, this compound has a broader range of effects, including significant roles in aldosterone secretion and renal sodium reabsorption .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H66N12O9/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51)/t27-,32-,33-,34-,35-,36-,37-,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMRCKSBBNJCMR-KMZPNFOHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H66N12O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Angiotensin III | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13602-53-4, 12687-51-3 | |
Record name | Angiotensin III, 5-Ile- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin III | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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